2-Ethyl-6-methyl-N-[2-(4-methylphenoxy)ethyl]-aniline 2-Ethyl-6-methyl-N-[2-(4-methylphenoxy)ethyl]-aniline
Brand Name: Vulcanchem
CAS No.: 1040684-23-8
VCID: VC2905518
InChI: InChI=1S/C18H23NO/c1-4-16-7-5-6-15(3)18(16)19-12-13-20-17-10-8-14(2)9-11-17/h5-11,19H,4,12-13H2,1-3H3
SMILES: CCC1=CC=CC(=C1NCCOC2=CC=C(C=C2)C)C
Molecular Formula: C18H23NO
Molecular Weight: 269.4 g/mol

2-Ethyl-6-methyl-N-[2-(4-methylphenoxy)ethyl]-aniline

CAS No.: 1040684-23-8

Cat. No.: VC2905518

Molecular Formula: C18H23NO

Molecular Weight: 269.4 g/mol

* For research use only. Not for human or veterinary use.

2-Ethyl-6-methyl-N-[2-(4-methylphenoxy)ethyl]-aniline - 1040684-23-8

Specification

CAS No. 1040684-23-8
Molecular Formula C18H23NO
Molecular Weight 269.4 g/mol
IUPAC Name 2-ethyl-6-methyl-N-[2-(4-methylphenoxy)ethyl]aniline
Standard InChI InChI=1S/C18H23NO/c1-4-16-7-5-6-15(3)18(16)19-12-13-20-17-10-8-14(2)9-11-17/h5-11,19H,4,12-13H2,1-3H3
Standard InChI Key HMTYPKGHHPEPPE-UHFFFAOYSA-N
SMILES CCC1=CC=CC(=C1NCCOC2=CC=C(C=C2)C)C
Canonical SMILES CCC1=CC=CC(=C1NCCOC2=CC=C(C=C2)C)C

Introduction

Structure and Physical Properties

Molecular Structure

2-Ethyl-6-methyl-N-[2-(4-methylphenoxy)ethyl]-aniline consists of an aniline ring substituted with ethyl and methyl groups at positions 2 and 6, respectively. The nitrogen atom of the aniline is connected to a 4-methylphenoxy group via an ethyl linker. This unique arrangement contributes to the compound's chemical behavior and reactivity patterns.

The compound has a molecular formula of C18H23NO, indicating its composition of 18 carbon atoms, 23 hydrogen atoms, one nitrogen atom, and one oxygen atom. The structural configuration can be represented by the SMILES notation: CCC1=CC=CC(=C1NCCOC2=CC=C(C=C2)C)C, which precisely defines the arrangement of atoms and bonds within the molecule.

Identification and Physical Properties

The compound is uniquely identified by several standard chemical identifiers, as listed in the table below:

PropertyValue
CAS Number1040684-23-8
Molecular FormulaC18H23NO
Molecular Weight269.4 g/mol
IUPAC Name2-ethyl-6-methyl-N-[2-(4-methylphenoxy)ethyl]aniline
Standard InChIInChI=1S/C18H23NO/c1-4-16-7-5-6-15(3)18(16)19-12-13-20-17-10-8-14(2)9-11-17/h5-11,19H,4,12-13H2,1-3H3
Standard InChIKeyHMTYPKGHHPEPPE-UHFFFAOYSA-N
PubChem Compound ID28308476

The physical properties of this compound include moderate lipophilicity due to the presence of alkyl groups (ethyl and methyl) attached to the aromatic rings. The compound is likely a solid at room temperature with a relatively high boiling point, which is characteristic of compounds with similar molecular weights and structures.

Chemical Reactivity and Functional Groups

Reactive Sites

The chemical structure of 2-Ethyl-6-methyl-N-[2-(4-methylphenoxy)ethyl]-aniline contains several potential reactive sites that define its chemical behavior. The secondary amine (NH) group serves as a nucleophilic center capable of participating in various reactions, including alkylation, acylation, and condensation reactions. This functional group is particularly important for the compound's potential applications in synthesis of more complex molecules.

The aromatic rings provide sites for electrophilic aromatic substitution reactions, although these may be somewhat hindered by the existing substituents. The ether linkage (C-O-C) is relatively stable under normal conditions but can undergo cleavage under strongly acidic conditions or at elevated temperatures .

Chemical Stability

2-Ethyl-6-methyl-N-[2-(4-methylphenoxy)ethyl]-aniline exhibits moderate stability under normal storage conditions. Like many aromatic amines, it may undergo oxidation when exposed to air for extended periods, potentially forming colored by-products. The compound should be stored in a cool, dry place, protected from light and oxidizing agents to maintain its chemical integrity.

Synthesis Methods

Retrosynthetic Analysis

The synthesis of 2-Ethyl-6-methyl-N-[2-(4-methylphenoxy)ethyl]-aniline typically involves the connection of two main fragments: 2-ethyl-6-methylaniline and a 2-(4-methylphenoxy)ethyl electrophile. This can be achieved through various synthetic routes, with nucleophilic substitution reactions being the most common approach.

A logical retrosynthetic analysis would divide the molecule at the C-N bond between the aniline nitrogen and the ethyl linker. This would identify 2-ethyl-6-methylaniline and 2-(4-methylphenoxy)ethyl halide (typically the chloride or bromide) as key starting materials .

Applications and Research Findings

Chemical Intermediate Applications

2-Ethyl-6-methyl-N-[2-(4-methylphenoxy)ethyl]-aniline likely serves as a valuable synthetic intermediate in the preparation of more complex molecules. The secondary amine functionality provides a handle for further derivatization through:

  • N-acylation to form amides

  • N-sulfonylation to form sulfonamides

  • Reductive amination with aldehydes or ketones

  • Conversion to tertiary amines through alkylation

These transformations could lead to compounds with applications in diverse fields including pharmaceutical development, agrochemicals, and specialty materials .

Comparative Analysis with Related Compounds

Structural Homologs and Analogs

Several structural analogs of 2-Ethyl-6-methyl-N-[2-(4-methylphenoxy)ethyl]-aniline exist, with variations in substituent positions, linker length, or substituent identity. Notable examples include:

  • 2-Ethyl-6-methyl-N-[2-(3-methylphenoxy)propyl]-aniline (CAS 1040684-38-5): Features a propyl linker instead of ethyl and a meta-positioned methyl group on the phenoxy ring.

  • N-[2-(3-Methylphenoxy)ethyl]-4-(phenethyloxy)-aniline (CAS 1040693-96-6): Contains a phenethyloxy substituent and different substitution pattern on the aromatic rings .

These structural variations can significantly impact physicochemical properties, including solubility, lipophilicity, and biological activity profiles. The positional isomers (ortho, meta, para substitution patterns) often exhibit different reactivity and binding characteristics in biological systems .

Structure-Property Relationships

Comparing 2-Ethyl-6-methyl-N-[2-(4-methylphenoxy)ethyl]-aniline with its analogs reveals important structure-property relationships:

  • The position of methyl substitution on the phenoxy ring (para in the target compound versus meta in some analogs) affects the electronic distribution and potentially the reactivity of the compound.

  • The length of the linker between the aniline nitrogen and the phenoxy oxygen (ethyl versus propyl) influences the conformational flexibility and the spatial arrangement of the aromatic rings.

  • Substitution patterns on the aniline ring contribute to the steric environment around the nitrogen atom, potentially affecting its nucleophilicity and reactivity in various chemical transformations .

Future Research Directions

Technological Applications

Based on the structural features of 2-Ethyl-6-methyl-N-[2-(4-methylphenoxy)ethyl]-aniline, potential technological applications worth exploring include:

  • Use as a building block in the synthesis of specialty polymers, particularly those requiring amine functionalities.

  • Development as a component in liquid crystal formulations, where the compound's rigid aromatic segments connected by a flexible linker might contribute valuable properties.

  • Investigation as an additive in various formulations, potentially serving as a stabilizer or modifier of physicochemical properties.

  • Exploration as a ligand for transition metal catalysts, where the nitrogen atom could coordinate to metal centers.

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